LogP (Octanol-Water Partition Coefficient) Comparison: Higher Hydrophobicity than Unsubstituted Analog
2-Benzyl-4,5-dimethyl-1,3-dioxolane exhibits an ACD/LogP of 2.44, significantly higher than the unsubstituted analog 2-Benzyl-1,3-dioxolane (LogP 1.588-1.602) . The dimethyl substitution increases hydrophobicity by approximately 0.85 log units, corresponding to a ~7-fold increase in octanol-water partition coefficient. This translates to enhanced oil-phase partitioning and prolonged fragrance tenacity in non-polar matrices [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.44 (ACD/LogP), 2.85 (ALOGPS) |
| Comparator Or Baseline | 2-Benzyl-1,3-dioxolane (CAS 101-49-5): LogP = 1.588-1.602 |
| Quantified Difference | ΔLogP ≈ +0.84 to +0.85 units |
| Conditions | Estimated values; ACD/Labs and ALOGPS prediction models |
Why This Matters
Higher LogP indicates superior oil solubility and persistence in lipophilic flavor/fragrance matrices, a critical parameter for formulators selecting between dioxolane acetals for specific product applications.
- [1] Food and Agriculture Organization of the United Nations. Specifications for Flavourings: Phenylacetaldehyde 2,3-butylene glycol acetal. Online Edition. View Source
